3-Cyano-4-propoxyphenylboronic acid
Overview
Description
3-Cyano-4-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction . In this reaction, the boronic acid acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical processes, including the regulation of enzymes and receptors, and the modulation of signal transduction pathways .
Pharmacokinetics
Boronic acids, in general, are known for their stability and bioavailability .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that they may modulate the activity of these targets, potentially leading to various cellular effects .
Action Environment
The action of 3-Cyano-4-propoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form bonds with biological targets . Furthermore, the presence of other molecules, such as proteins or sugars, can also influence the action of boronic acids .
Biochemical Analysis
Biochemical Properties
3-Cyano-4-propoxyphenylboronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, this compound has been shown to interact with kinase enzymes, influencing their activity and thereby affecting various signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound exhibits neuroprotective effects by reducing oxidative stress and preventing cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues, such as the serine residue in serine proteases . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can modulate the activity of kinase enzymes by binding to their active sites or allosteric sites, leading to changes in phosphorylation patterns and downstream signaling events . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration. It is important to carefully monitor the dosage and duration of exposure to this compound to minimize the risk of toxicity while maximizing its therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation reactions . The metabolites of this compound are then excreted through the kidneys. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These effects can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications that direct its transport and retention within these compartments . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
(3-cyano-4-propoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h3-4,6,13-14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKHGXOUYOBGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701953 | |
Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-22-5 | |
Record name | Boronic acid, (3-cyano-4-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=279262-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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